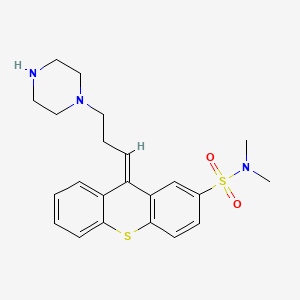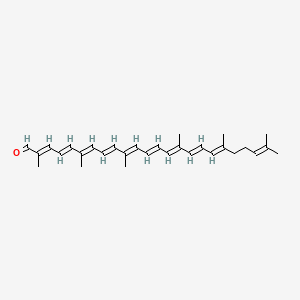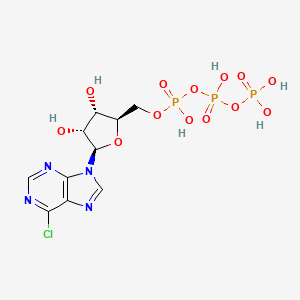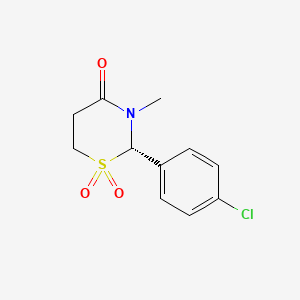
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(1-piperazinyl)propylidene)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-9-[3-(1-piperazinyl)propylidene]-2-thioxanthenesulfonamide is a member of thioxanthenes.
Aplicaciones Científicas De Investigación
Biological Screening and Fingerprint Applications
- A study by Khan et al. (2019) synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives for potential antibacterial, antifungal, and anthelmintic activity. The compounds demonstrated significant biological activities. Additionally, they were used for latent fingerprint analysis on various surfaces, indicating applications in forensic science (Khan et al., 2019).
Development of Adenosine Receptor Antagonists
- Luo Yan et al. (2006) developed sulfonamide derivatives as adenosine A2B receptor antagonists, starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. They introduced a new method for sulfonamide formation, yielding compounds with potent activity against A2B receptors. This research suggests potential applications in treating conditions mediated by adenosine receptors (Luo Yan et al., 2006).
Catalytic Applications in Organic Synthesis
- Khazaei et al. (2016) reported the use of N-bromo sulfonamide reagents in catalyzing the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The research highlights the role of these compounds in facilitating important reactions in organic chemistry (Khazaei et al., 2016).
Multifunctional Antioxidants for Age-Related Diseases
- Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant and metal-chelating properties. These compounds showed potential for the preventive treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), demonstrating their relevance in age-related disease research (Jin et al., 2010).
Antibacterial Activity
- Ajani et al. (2013) synthesized N,N-diethyl amide bearing sulfonamides and evaluated their antibacterial efficacy. Their study showed that these compounds possess significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
Inhibition of MMP-12 in Disease Treatment
- Norman (2009) discussed the use of amino-substituted xanthene, thioxanthene, and carbazole sulfonamido-carboxylic acid derivatives in inhibiting MMP-12. These compounds are suggested to be beneficial in treating conditions like osteoarthritis, rheumatoid arthritis, atherosclerosis, heart failure, fibrosis, pulmonary emphysema, tumor growth, asthma, and chronic obstructive pulmonary disorder (COPD) (Norman, 2009).
Propiedades
Número CAS |
47623-20-1 |
|---|---|
Fórmula molecular |
C22H27N3O2S2 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(9E)-N,N-dimethyl-9-(3-piperazin-1-ylpropylidene)thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C22H27N3O2S2/c1-24(2)29(26,27)17-9-10-22-20(16-17)18(19-6-3-4-8-21(19)28-22)7-5-13-25-14-11-23-12-15-25/h3-4,6-10,16,23H,5,11-15H2,1-2H3/b18-7+ |
Clave InChI |
NIOGWJDNUIUWFG-CNHKJKLMSA-N |
SMILES isomérico |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C\CCN4CCNCC4 |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN4CCNCC4 |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN4CCNCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)



![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)
![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)